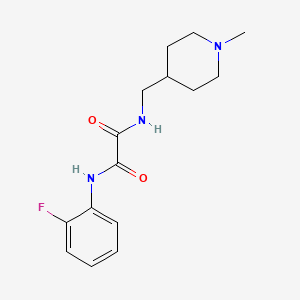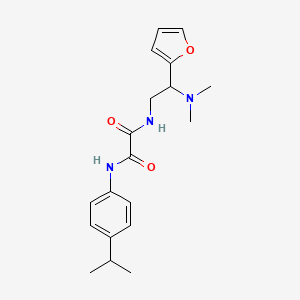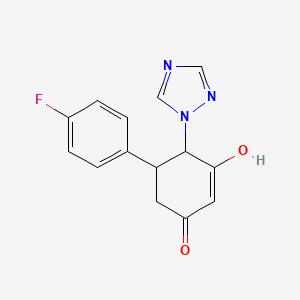![molecular formula C16H17N5O3 B2930363 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097922-98-8](/img/structure/B2930363.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent antiseizure and antinociceptive efficacy in preclinical studies . The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Chemical Reactions Analysis
The compound has shown antiseizure properties in commonly employed screening seizure models such as the maximal electroshock seizure test (MES), the subcutaneous pentylenetetrazol seizure test (sc PTZ), as well as the 6 Hz seizure model (32 and 44 mA) in mice .Applications De Recherche Scientifique
Synthesis and Biological Assessment
Innovative Heterocycles Synthesis : A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including pyrrole, pyridine, and pyrazolo derivatives, demonstrating the versatility of pyrrolidin-1-yl and related compounds in generating new chemical entities with potential biological activities [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].
Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) explored the synthesis of coordination complexes from pyrazole-acetamide derivatives, revealing the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activities, indicating the chemical's utility in developing antioxidant agents [Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019].
Material Science and Synthesis Techniques
- Microwave-Assisted Synthesis : Fahim, Shalaby, & Ibrahim (2019) detailed the microwave-assisted synthesis of a novel 5-aminouracil-based compound, illustrating the efficiency and precision of modern synthesis techniques in creating complex molecules, which could be crucial for pharmaceutical development and material science [Fahim, Shalaby, & Ibrahim, 2019].
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Applications : Studies by Albratty, El-Sharkawy, & Alam (2017) and Bondock, Rabie, Etman, & Fadda (2008) have synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising antimicrobial and antitumor activities, highlighting the potential use of pyrrolidin-1-yl derivatives in developing new therapeutic agents [Albratty, El-Sharkawy, & Alam, 2017; Bondock, Rabie, Etman, & Fadda, 2008].
Chemical Synthesis and Design
- Drug Design and Synthesis : Kenda et al. (2004) discovered 4-substituted pyrrolidone butanamides with significant antiepileptic activity, showcasing the compound's application in the design and synthesis of new anticonvulsant drugs. This work emphasizes the compound's relevance in drug discovery and development for neurological conditions [Kenda, Matagne, Talaga, Pasau, Differding, Lallemand, Frycia, Moureau, Klitgaard, Gillard, Fuks, & Michel, 2004].
Safety And Hazards
The compound has shown a remarkable separation between antiseizure activity and CNS-related adverse effects . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .
Orientations Futures
The compound may be considered as the first-in-class small-molecule PAM of EAAT2 with potential for further preclinical and clinical development in epilepsy and possibly other CNS disorders . The promising in vivo activity profile and drug-like properties of the compound make it an interesting candidate for further preclinical development .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-14(11-21-15(23)3-4-16(21)24)18-6-7-20-10-13(9-19-20)12-2-1-5-17-8-12/h1-2,5,8-10H,3-4,6-7,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLWLSURRRBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
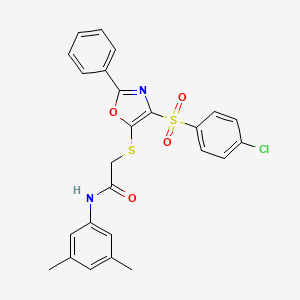
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
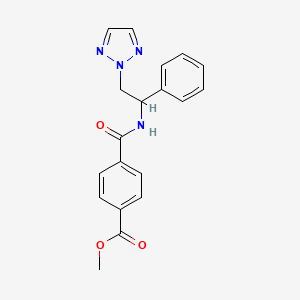
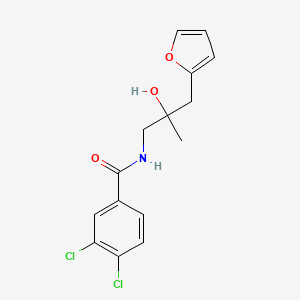
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)
